molecular formula C9H13BrN2O2 B486104 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid CAS No. 890596-64-2

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

Cat. No.: B486104
CAS No.: 890596-64-2
M. Wt: 261.12g/mol
InChI Key: FUQXNUHEEQWCAN-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For this compound, 4-bromo-3,5-dimethyl-1H-pyrazole is formed by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as butyric acid chloride, in the presence of a base like potassium carbonate. This step introduces the butyric acid moiety to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of butyric acid.

    3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-acetic acid: Contains an acetic acid moiety.

    3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-valeric acid: Contains a valeric acid moiety.

Uniqueness

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is unique due to its specific combination of the pyrazole ring with the butyric acid moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQXNUHEEQWCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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